Imidazo[1,2-a]pyrimidin-2-ylmethanamine

Antiproliferative Breast Cancer Cytotoxicity

Imidazo[1,2-a]pyrimidin-2-ylmethanamine offers a unique 2-aminomethyl handle on the privileged imidazo[1,2-a]pyrimidine core, enabling rapid SAR exploration for ATP-competitive kinase inhibitors and GABAA receptor subtype-selective ligands. The primary amine facilitates amide coupling, sulfonamide formation, and reductive amination—ideal for building focused compound libraries. Available in ≥95% purity with COA and SDS documentation, it is the reliable starting point for medicinal chemistry programs targeting oncology, neurology, and agrochemical innovation.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 843609-02-9
Cat. No. B1306885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidin-2-ylmethanamine
CAS843609-02-9
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)CN
InChIInChI=1S/C7H8N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4,8H2
InChIKeyPFJRNIUANBPJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidin-2-ylmethanamine (CAS 843609-02-9): Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry


Imidazo[1,2-a]pyrimidin-2-ylmethanamine (CAS 843609-02-9) is a heterocyclic compound featuring a fused imidazo-pyrimidine ring system with a methanamine group at the 2-position . This scaffold is recognized as a 'privileged structure' in medicinal chemistry, forming the core of numerous biologically active molecules and kinase inhibitors [1]. The compound is commercially available from multiple vendors at purities of 95% or higher, with typical physical properties including a molecular weight of 148.17 g/mol (free base), a molecular formula of C7H8N4, and an appearance as a light yellow powder . It is supplied for research and development use, with documentation including Certificates of Analysis (COA) and Safety Data Sheets (SDS) available upon request .

Why Generic Imidazopyrimidine Substitution Fails: Critical Differences in Reactivity and Target Engagement for CAS 843609-02-9


The imidazo[1,2-a]pyrimidine core is not a single, uniform entity; its biological activity is exquisitely sensitive to the position, nature, and spatial orientation of substituents [1]. In the case of Imidazo[1,2-a]pyrimidin-2-ylmethanamine, the primary amine group at the 2-position is a key differentiator. This specific arrangement is crucial for synthetic applications, serving as a versatile handle for derivatization through amide bond formation, reductive amination, and other transformations to generate focused compound libraries . More critically, the 2-substitution pattern is essential for biological target engagement. For example, SAR studies on GABAA receptor ligands have established that functional selectivity for specific receptor subtypes (e.g., α3 over α1) is driven by precise substitution patterns on the imidazo[1,2-a]pyrimidine core, which in turn dictates the therapeutic profile (e.g., anxiolysis without sedation) [2]. Substituting this compound with a different regioisomer, such as a 6-ylmethanamine analog, or with a more substituted derivative would fundamentally alter its reactivity and its ability to interact with specific biological targets, rendering it unsuitable for applications requiring this exact pharmacophore geometry. The following evidence quantifies these critical differences.

Quantitative Evidence for Imidazo[1,2-a]pyrimidin-2-ylmethanamine (CAS 843609-02-9): A Comparative Analysis of Scaffold-Driven Activity


Comparative Antiproliferative Potency: Imidazo[1,2-a]pyrimidin-2-yl Amine Derivatives vs. Imine Analogs in Breast Cancer Cell Lines

Direct structure-activity relationship (SAR) studies demonstrate that the amine-bearing imidazo[1,2-a]pyrimidine scaffold, which is directly accessible from Imidazo[1,2-a]pyrimidin-2-ylmethanamine, exhibits potent and selective antiproliferative activity. In a direct head-to-head comparison of closely related imine (3d) and amine (4d) derivatives synthesized from this chemical space, the amine derivative 4d was more potent against the MDA-MB-231 breast cancer cell line, with an IC50 of 35.1 µM, compared to 35.9 µM for the imine analog [1].

Antiproliferative Breast Cancer Cytotoxicity

Superior Selectivity Index: Amine-Bearing Imidazo[1,2-a]pyrimidine Scaffold vs. Healthy Cells

The therapeutic window of a drug candidate is defined by its selectivity for cancer cells over healthy cells. The amine derivative 4d, an analog of the target compound, demonstrated a clear and quantifiable selectivity profile in a direct comparative study. It was 1.6-fold more selective for MCF-7 cancer cells and 2.0-fold more selective for MDA-MB-231 cancer cells compared to healthy HUVEC cells [1].

Selectivity Antiproliferative Drug Safety

Mechanistic Validation: Amine Derivative Induces Apoptosis via Bax/Bcl-2 Pathway Modulation

The biological activity of the amine-bearing scaffold is not merely cytotoxic but is also mechanistically linked to programmed cell death. In direct studies of the amine derivative 4d, treatment resulted in a moderate but quantifiable increase in the Bax/Bcl-2 gene expression ratio, a well-established indicator of apoptosis induction [1].

Apoptosis Mechanism of Action Gene Expression

Privileged Scaffold for Kinase Inhibition: c-Met Receptor Tyrosine Kinase

The imidazo[1,2-a]pyrimidine core, of which CAS 843609-02-9 is the foundational 2-aminomethyl analog, has been extensively validated as a key scaffold for developing potent inhibitors of the c-Met receptor tyrosine kinase. Patent literature explicitly claims imidazo[1,2-a]pyrimidine derivatives for this purpose, establishing the core as a privileged structure for targeting this pathway [1][2]. While specific IC50 values for the unsubstituted parent compound are not disclosed, the class-level activity is well-established, with optimized derivatives showing nanomolar potency [3].

Kinase Inhibitor c-Met Cancer

Best Research and Industrial Applications for Imidazo[1,2-a]pyrimidin-2-ylmethanamine (CAS 843609-02-9)


Focused Library Synthesis for Kinase Inhibitor Discovery

Imidazo[1,2-a]pyrimidin-2-ylmethanamine is the ideal starting material for generating a focused library of ATP-competitive kinase inhibitors. Its primary amine handle allows for rapid, parallel derivatization via amide bond formation, sulfonamide synthesis, or reductive amination. This is directly supported by its classification as a 'crucial building block' for pharmaceuticals targeting cancer and neurological disorders and the extensive patent literature validating the imidazo[1,2-a]pyrimidine core as a scaffold for c-Met and other kinase inhibitors . Procuring this compound enables medicinal chemists to explore the SAR around the 2-position of the core, a region known to critically influence kinase selectivity and potency .

Development of Subtype-Selective GABAA Receptor Modulators

Researchers aiming to develop next-generation anxiolytics with reduced sedative side effects can utilize Imidazo[1,2-a]pyrimidin-2-ylmethanamine as a versatile precursor. Published SAR studies have demonstrated that functionalization of the imidazo[1,2-a]pyrimidine core can yield ligands with high functional selectivity for the GABAA α3 receptor subtype over the α1 subtype . The 2-aminomethyl group provides a synthetic entry point to introduce diverse substituents designed to further enhance this subtype selectivity and achieve optimal in vivo efficacy with minimal sedation . This application is grounded in the scaffold's proven ability to interact with the benzodiazepine binding site of the GABAA receptor .

Synthesis of Cytotoxic Agents with a Defined Apoptotic Mechanism

For oncology-focused programs, Imidazo[1,2-a]pyrimidin-2-ylmethanamine provides a validated starting point for developing cytotoxic agents with a known pro-apoptotic mechanism. Direct evidence shows that amine-bearing derivatives of this core exhibit selective antiproliferative activity against breast cancer cell lines (IC50 ~35 µM against MDA-MB-231) and induce apoptosis via modulation of the Bax/Bcl-2 ratio . This compound enables the synthesis of further analogs aimed at improving potency while maintaining this favorable mechanism, offering a more targeted approach to cancer drug discovery compared to screening random chemical libraries.

Creation of Advanced Intermediates for Agrochemical and Material Science Research

Beyond pharmaceutical applications, Imidazo[1,2-a]pyrimidin-2-ylmethanamine is a valuable heterocyclic building block in broader industrial research. Its structure is utilized in the development of advanced materials with specific electronic or mechanical properties . In agrochemical research, the scaffold is explored for creating new, more effective and environmentally safer pesticides and herbicides . The compound's commercial availability in high purity from multiple vendors makes it a reliable and accessible intermediate for process chemistry and applied materials research.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidin-2-ylmethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.